1-cyclopentyl-2,2,2-trifluoroethan-1-amine
Overview
Description
1-Cyclopentyl-2,2,2-trifluoroethan-1-amine is a chemical compound with the molecular formula C7H12F3N. It is characterized by the presence of a cyclopentyl group attached to a trifluoroethanamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopentyl-2,2,2-trifluoroethan-1-amine typically involves the reaction of cyclopentylamine with trifluoroacetaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance production capabilities .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions may yield amine derivatives.
Substitution: The trifluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetone derivatives, while reduction can produce cyclopentylamines .
Scientific Research Applications
1-Cyclopentyl-2,2,2-trifluoroethan-1-amine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a lead compound in the development of new antidepressant drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. In medicinal applications, it may act on neurotransmitter pathways, modulating the activity of receptors and enzymes involved in mood regulation. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
2,2,2-Trifluoroethylamine: Shares the trifluoroethanamine moiety but lacks the cyclopentyl group.
Cyclopentylamine: Contains the cyclopentyl group but lacks the trifluoroethanamine moiety.
Uniqueness: 1-Cyclopentyl-2,2,2-trifluoroethan-1-amine is unique due to the combination of the cyclopentyl and trifluoroethanamine groups. This structural feature imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-cyclopentyl-2,2,2-trifluoroethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3N/c8-7(9,10)6(11)5-3-1-2-4-5/h5-6H,1-4,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AODCHWTZHXHHJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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